molecular formula C17H15N3O2 B11015774 N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B11015774
M. Wt: 293.32 g/mol
InChI Key: CEDOHYGBIHULIW-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine or pyridine .

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more economical reagents and solvents. For example, the use of N,N-dimethylformamide as a solvent is avoided due to its toxicity, and alternative methods are developed to ensure high yield and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-20-9-8-12-10-13(4-7-15(12)20)17(22)19-14-5-2-11(3-6-14)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22)

InChI Key

CEDOHYGBIHULIW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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